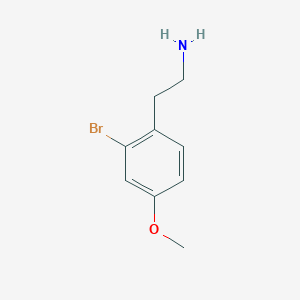

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves the bromination of 4-methoxyphenylacetic acid, followed by amination. The reaction typically proceeds as follows:

Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.

Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imine derivatives back to amines.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

Substitution: 2-(4-Methoxyphenyl)ethan-1-amine, 2-(2-Cyano-4-methoxyphenyl)ethan-1-amine.

Oxidation: 2-(2-Nitro-4-methoxyphenyl)ethan-1-amine, 2-(2-Nitroso-4-methoxyphenyl)ethan-1-amine.

Reduction: 2-(4-Methoxyphenyl)ethan-1-amine.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and mood regulation.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as serotonin 5-HT2A receptors and dopamine D2 receptors. By acting as an agonist or antagonist at these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to changes in mood, behavior, and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methoxyphenyl)ethan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-(2-Bromo-4-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and interactions.

2-(2-Bromo-4-chlorophenyl)ethan-1-amine:

Uniqueness

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with molecular receptors and the potential for diverse applications in scientific research.

Biologische Aktivität

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine, also known as a bromo-substituted phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bromo group and a methoxy group attached to a phenyl ring, which are known to influence its biological properties. The molecular formula is C9H12BrN, with a molecular weight of approximately 215.1 g/mol. The presence of the bromine and methoxy groups can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.

Case Study: Antichlamydial Activity

In a study investigating the antichlamydial properties of related compounds, derivatives similar to this compound were tested against Chlamydia trachomatis. The results indicated that these compounds could effectively reduce chlamydial inclusion numbers in infected HEp-2 cells, suggesting potential for development as selective antimicrobial agents .

Table 1: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | E. coli |

| Related Compound A | 16 | H. influenzae |

| Related Compound B | 64 | N. meningitidis |

Anticancer Activity

The compound’s potential as an anticancer agent has also been explored. Studies indicate that derivatives containing similar structural motifs can inhibit key signaling pathways involved in tumor growth.

Inhibition of MNK Kinases

Research focusing on the inhibition of MNK1 and MNK2 kinases has shown that compounds structurally related to this compound can significantly inhibit the phosphorylation of eIF4E, a critical factor in cancer cell proliferation. In vitro studies demonstrated dose-dependent inhibition in various cancer cell lines, including breast cancer models such as MDA-MB-231 and MCF7 .

Table 2: Anticancer Activity Summary

| Cell Line | GI50 (µM) | Compound Tested |

|---|---|---|

| MDA-MB-231 | 15.08 | This compound |

| MDA-MB-468 | 14.46 | Similar Derivative |

| MCF7 | 8.46 | Similar Derivative |

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets that modulate cellular pathways related to growth and survival. For instance, the inhibition of MNK activity leads to reduced eIF4E phosphorylation, which is crucial for the translation of oncogenes .

Toxicity Studies

Assessing the safety profile of any new compound is critical in drug development. Preliminary toxicity studies on various human cell lines have indicated that while there is some cytotoxicity at higher concentrations, the compound demonstrates selective toxicity towards cancer cells compared to normal fibroblast cells (IMR90) .

Eigenschaften

Molekularformel |

C9H12BrNO |

|---|---|

Molekulargewicht |

230.10 g/mol |

IUPAC-Name |

2-(2-bromo-4-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 |

InChI-Schlüssel |

XYUWLBQYWHAXOP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CCN)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.